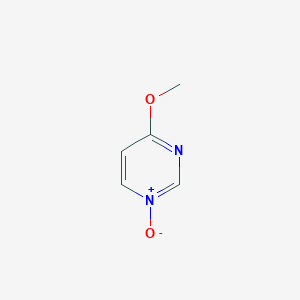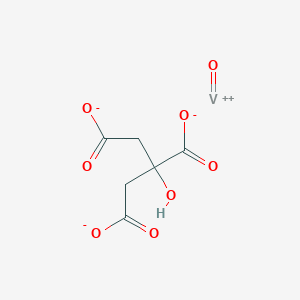
Dodicin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodicin hydrochloride is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological agent. This compound is a member of the class of chemicals known as benzothiazepines and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of dodicin hydrochloride is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using dodicin hydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on dodicin hydrochloride. For example, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more research is needed to determine the efficacy of this compound as a therapeutic agent for various diseases. Finally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective pharmacological agents.
Synthesis Methods
The synthesis of dodicin hydrochloride involves the reaction of 2-aminobenzothiazole with 3,4-dihydro-2H-pyran-2-one in the presence of a catalyst. This reaction results in the formation of the benzothiazepine ring system, which is then further functionalized to produce the final product.
Scientific Research Applications
Dodicin hydrochloride has been extensively studied for its potential use as a pharmacological agent. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs.
properties
CAS RN |
18205-85-1 |
|---|---|
Molecular Formula |
C18H40ClN3O2 |
Molecular Weight |
366 g/mol |
IUPAC Name |
2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C18H39N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);1H |
InChI Key |
GJEULMGGGBFACC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCC[NH2+]CCNCCNCC(=O)O.[Cl-] |
Other CAS RN |
18205-85-1 |
Pictograms |
Irritant |
Related CAS |
6843-97-6 (Parent) |
synonyms |
ampholan ampholyt G DDEG Desimex i dodecyldi(aminoethyl)glycine dodecyldiaminoethylglycine dodicin dodicin monohydrochloride dodicin monosodium salt Tego 51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




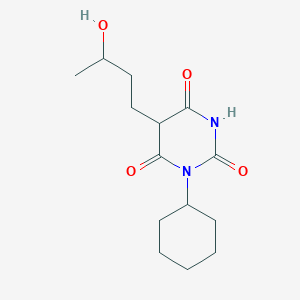
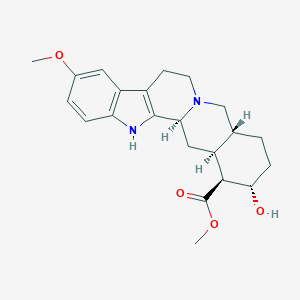


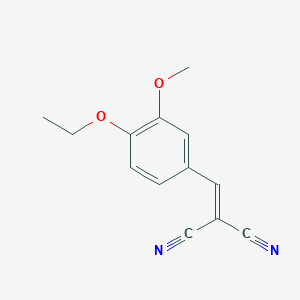
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)

